

Improving the therapeutic window of CC-90003

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Compound of Interest

Compound Name: CC-90003

Cat. No.: B15610410

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Technical Support Center: CC-90003

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the ERK1/2 inhibitor, **CC-90003**.

Troubleshooting Guide

This guide addresses common issues that may be encountered during preclinical studies with **CC-90003**.

Issue	Potential Cause	Recommended Action
Suboptimal anti-proliferative activity in vitro	Inadequate drug concentration.	Ensure the concentration of CC-90003 is within the effective range (IC50 values are in the 10-20 nmol/L range for ERK1/2 inhibition)[1][2]. Titrate the concentration to determine the optimal dose for your specific cell line.
Cell line resistance.	KRAS-mutant cell lines can exhibit variable sensitivity[1]. Consider using a panel of cell lines to assess activity. Resistance may be due to incomplete ERK pathway inhibition or activation of parallel signaling pathways like JNK-Jun and MSK[3].	
Issues with the compound.	Verify the purity and stability of your CC-90003 stock. Improper storage can lead to degradation.	
High variability in in vivo xenograft studies	Inconsistent drug administration.	Ensure consistent oral gavage technique and vehicle preparation. The pharmacokinetic profile of CC-90003 has been noted to be highly variable[4][5].
Tumor heterogeneity.	Ensure tumors are of a consistent size at the start of treatment. In the HCT-116 xenograft model, treatment was initiated when tumors reached 108 to 126 mm ³ [1][3].	

Animal health.		Monitor animal health closely. Doses of 50 mg/kg b.i.d. and 75 mg/kg b.i.d. have been associated with mortality in mice[2].
Unexpected toxicity in vivo	Off-target effects.	CC-90003 has been shown to significantly inhibit the off-target kinases KDR, FLT3, and PDGFR α , which may contribute to toxicity[1][3][6].
On-target toxicity in normal tissues.	ERK signaling is important in normal tissues. The observed neurotoxicity and elevations in transaminases in clinical trials suggest on-target effects in non-tumor cells[4][5].	
Dosing regimen.	The maximum tolerated dose (MTD) in a Phase Ia clinical trial was 120 mg/day[4][5]. In mice, the minimally efficacious dose of 50 mg/kg once daily was also the tolerated dose in the HCT-116 xenograft model[1][3]. Adjusting the dosing schedule may be necessary.	
Development of resistance to CC-90003	Incomplete ERK inhibition.	Even with treatment, a small fraction of free ERK may be sufficient to activate downstream survival pathways[3].

Activation of bypass pathways.	Resistance can emerge through the engagement of parallel signaling pathways such as JNK-Jun and MSK[3].
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Combination Therapy.	Consider combination therapies. The combination of CC-90003 with docetaxel has been shown to induce full tumor regression and prevent regrowth in a KRAS-mutant lung PDX model[1][3][7][8].
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Frequently Asked Questions (FAQs)

1. What is the mechanism of action of **CC-90003**?

CC-90003 is a covalent inhibitor of ERK1 and ERK2, which are key kinases in the MAPK signaling pathway. By irreversibly binding to ERK1/2, **CC-90003** prevents their activity, leading to the inhibition of downstream signaling that promotes cell proliferation and survival[1][7].

2. What is the recommended in vitro concentration range for **CC-90003**?

CC-90003 exhibits potent inhibition of ERK1 and ERK2 with IC₅₀ values in the 10 to 20 nmol/L range in biochemical assays[1][2]. For cell-based proliferation assays in sensitive cell lines (e.g., many BRAF and KRAS mutant lines), growth inhibition (GI₅₀) is often observed at concentrations below 1 μmol/L[1].

3. What is a recommended starting dose for in vivo xenograft studies?

In an HCT-116 colorectal cancer xenograft model, a dose of 50 mg/kg administered orally once daily was identified as the minimally efficacious dose, achieving 65% tumor growth inhibition[1][3]. This dose was also reported to be well-tolerated[1]. Higher doses, particularly with twice-daily administration (50 mg/kg b.i.d. and 75 mg/kg b.i.d.), have been associated with mortality[2].

4. What are the known off-target effects of **CC-90003**?

In a kinase panel screen, **CC-90003** was found to significantly inhibit KDR, FLT3, and PDGFR α at a concentration of 1 μ mol/L, in addition to its primary targets ERK1 and ERK2[1][3][6]. These off-target activities may contribute to the observed toxicity profile of the compound.

5. Why was the clinical development of **CC-90003** discontinued?

The clinical development of **CC-90003** was halted due to a combination of factors observed in a Phase Ia clinical trial, including an unfavorable pharmacokinetic profile, a lack of objective responses at tolerated doses, and unanticipated neurotoxicity[4][5].

6. How can the therapeutic window of **CC-90003** be improved?

Combination therapy is a promising strategy. Preclinical studies have shown that combining **CC-90003** with docetaxel can lead to complete tumor regression in a KRAS-mutant lung cancer patient-derived xenograft (PDX) model[1][3][7][8]. This suggests that combining **CC-90003** with other anti-cancer agents could enhance efficacy and potentially allow for lower, less toxic doses of **CC-90003**.

Quantitative Data Summary

Table 1: In Vitro Potency of **CC-90003**

Target/Assay	Cell Line	IC50 / GI50	Reference
ERK1/2 Kinase Activity	(Biochemical Assay)	10-20 nmol/L	[1][2]
Cell Proliferation	BRAF-mutant (25 of 27 lines)	< 1 μ mol/L	[1]
Cell Proliferation	KRAS-mutant (28 of 37 lines)	< 1 μ mol/L	[1]

Table 2: In Vivo Efficacy and Toxicity of **CC-90003**

Model	Dosing Regimen	Efficacy	Toxicity	Reference
HCT-116 Xenograft	50 mg/kg q.d.	65% Tumor Growth Inhibition	Well-tolerated	[1][3]
HCT-116 Xenograft	50 mg/kg b.i.d.	-	Mortality by days 6-18	[2]
HCT-116 Xenograft	75 mg/kg b.i.d.	-	Mortality by days 6-18	[2]
Phase Ia Clinical Trial	120 mg/day	No objective responses	MTD; Grade 3 transaminase elevations, hypertension, neurotoxicity	[4][5]

Experimental Protocols

3-Day Cell Proliferation Assay

Objective: To determine the effect of **CC-90003** on the proliferation of cancer cell lines.

Methodology:

- Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the 3-day period.
- Compound Treatment: The following day, treat the cells with a serial dilution of **CC-90003**. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Viability Assessment: After incubation, assess cell viability using a suitable method, such as a resazurin-based assay or a commercial kit like CellTiter-Glo®.
- Data Analysis: Calculate the half-maximal growth inhibition (GI₅₀) by fitting the dose-response data to a four-parameter logistic curve.

ERK Occupancy Assay

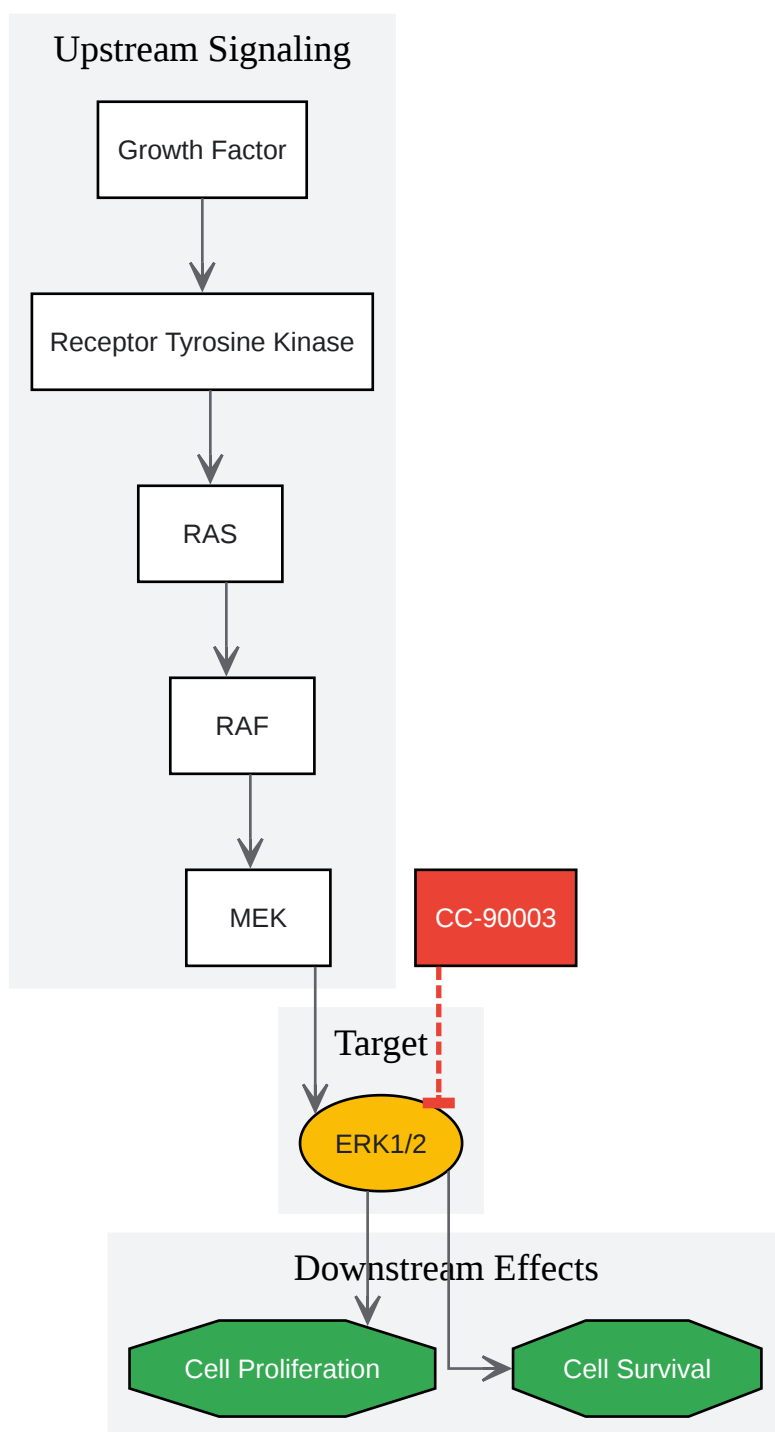
Objective: To measure the direct binding of **CC-90003** to its target, ERK, in cells or tissues.

Methodology:

This assay measures the amount of ERK that is not bound by the covalent inhibitor.

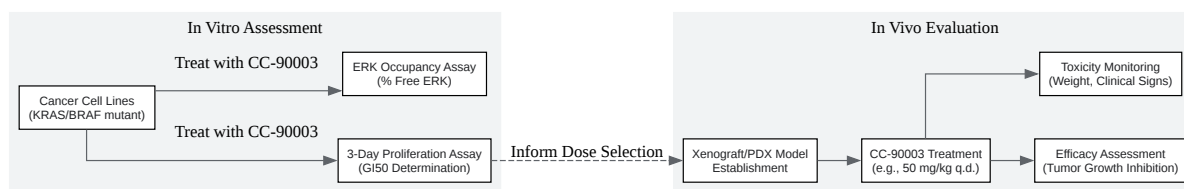
- Sample Preparation: Prepare lysates from cells or tissues treated with **CC-90003**.
- ELISA-based Assay: A proprietary ELISA-based assay was used in the clinical trial to measure unbound ERK in peripheral blood mononuclear cells[4][5]. In preclinical studies, a novel assay was developed to measure direct target modification[1]. While the exact proprietary protocol is not public, a general approach would involve:
 - Coating an ELISA plate with an antibody that captures total ERK.
 - Incubating the plate with the cell or tissue lysate.
 - Using a detection antibody that only recognizes the unbound form of ERK (i.e., where the covalent binding site is accessible).
 - Quantifying the signal and expressing it as a percentage of free ERK relative to a vehicle-treated control.

Visualizations



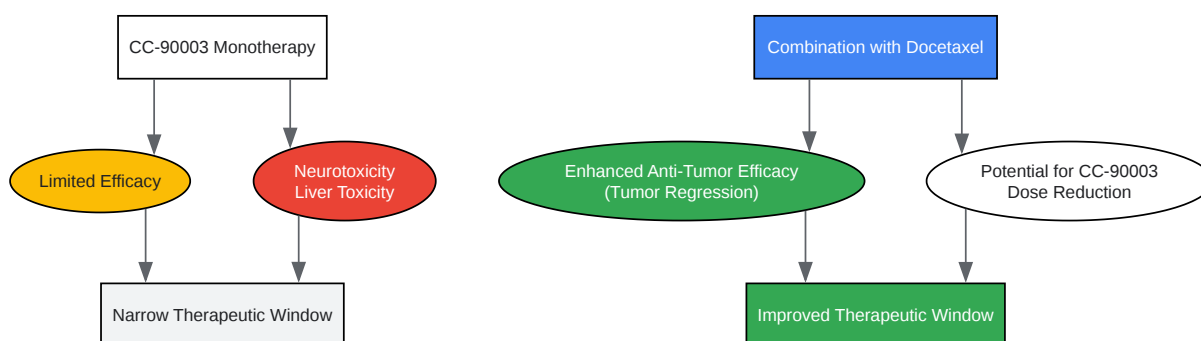
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Caption: Mechanism of action of **CC-90003** in the MAPK signaling pathway.



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Caption: Preclinical experimental workflow for evaluating **CC-90003**.



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Caption: Strategy to improve the therapeutic window of **CC-90003**.

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